molecular formula C8H17NO B13210422 1-(2-Aminoethyl)-2,2-dimethylcyclobutan-1-ol

1-(2-Aminoethyl)-2,2-dimethylcyclobutan-1-ol

Cat. No.: B13210422
M. Wt: 143.23 g/mol
InChI Key: PORZIRBZDDZWDH-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-2,2-dimethylcyclobutan-1-ol is a chemical compound characterized by a cyclobutane ring substituted with an aminoethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-2,2-dimethylcyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,2-dimethylcyclobutanone with ethylenediamine in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and yield. The use of catalysts, such as palladium or nickel, can further enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-2,2-dimethylcyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at 0-25°C.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide at 50-70°C.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-(2-Aminoethyl)-2,2-dimethylcyclobutan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-2,2-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of the target. The cyclobutane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(2-Aminoethyl)piperazine: Known for its use in carbon capture and as a curing agent for epoxy resins.

    1-(2-Aminoethyl)imidazole: Utilized in the synthesis of ionic liquids and as a catalyst in organic reactions.

    1-(2-Aminoethyl)benzene: Studied for its role in corrosion inhibition and as a precursor for pharmaceuticals.

Uniqueness: 1-(2-Aminoethyl)-2,2-dimethylcyclobutan-1-ol stands out due to its unique cyclobutane ring structure, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

1-(2-aminoethyl)-2,2-dimethylcyclobutan-1-ol

InChI

InChI=1S/C8H17NO/c1-7(2)3-4-8(7,10)5-6-9/h10H,3-6,9H2,1-2H3

InChI Key

PORZIRBZDDZWDH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1(CCN)O)C

Origin of Product

United States

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